molecular formula C19H18N4O2 B1390773 Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate CAS No. 641569-97-3

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Cat. No. B1390773
M. Wt: 334.4 g/mol
InChI Key: SYTLMFJJRMLMIO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is a chemical compound with the molecular formula C19H18N4O2 . It has a molecular weight of 334.4 g/mol . The IUPAC name for this compound is ethyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The intermediate 5 reacted with 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine to give ethyl 4–(3-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ureido)-1H-indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C19H18N4O2/c1-3-25-18(24)14-7-6-13(2)17(11-14)23-19-21-10-8-16(22-19)15-5-4-9-20-12-15/h4-12H,3H2,1-2H3,(H,21,22,23) . The canonical SMILES representation is: CCOC(=O)C1=CC(=C(C=C1)C)NC2=NC=CC(=N2)C3=CN=CC=C3 .


Physical And Chemical Properties Analysis

This compound is a light-yellow to yellow to brown solid . The compound has a storage temperature of room temperature .

Scientific Research Applications

Field: Medical Research - Leukemia Treatment

  • Application Summary : Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is used as an intermediate in the preparation of Nilotinib , a drug used in the treatment of chronic myelogenous leukemia (CML). It’s also used in the preparation of certain derivatives that have shown activity as antileukemia agents .
  • Results or Outcomes : The use of this compound in the synthesis of Nilotinib has contributed to the development of an effective treatment for CML . The derivatives synthesized using this compound have shown potential as antileukemia agents .

Field: Pharmaceutical Research - Preparation of Derivatives

  • Application Summary : This compound is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives . These derivatives can be used in the detection of their activity as antileukemia agents .
  • Results or Outcomes : The derivatives synthesized using this compound have shown potential as antileukemia agents .

Field: Pharmaceutical Research - Preparation of Derivatives

  • Application Summary : This compound is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives . These derivatives can be used in the detection of their activity as antileukemia agents .
  • Results or Outcomes : The derivatives synthesized using this compound have shown potential as antileukemia agents .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound include H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

ethyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-18(24)14-7-6-13(2)17(11-14)23-19-21-10-8-16(22-19)15-5-4-9-20-12-15/h4-12H,3H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTLMFJJRMLMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660875
Record name Ethyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

CAS RN

641569-97-3
Record name Ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641569-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Ciaffaglione, V Consoli, S Intagliata, A Marrazzo… - Molecules, 2022 - mdpi.com
This paper reports on a novel series of tyrosine kinase inhibitors (TKIs) potentially useful for the treatment of chronic myeloid leukemia (CML). The newly designed and synthesized …
Number of citations: 3 www.mdpi.com

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